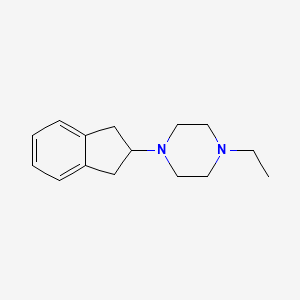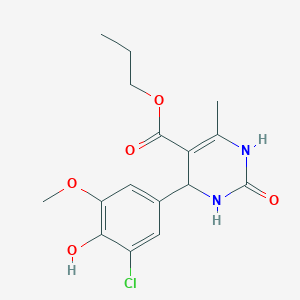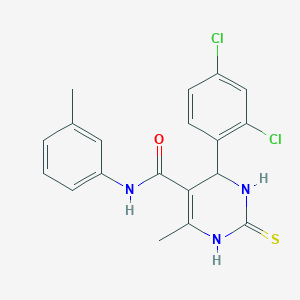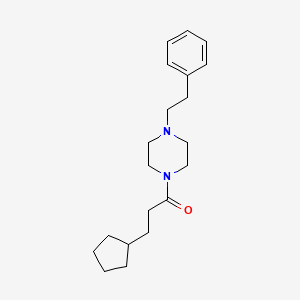![molecular formula C18H22O5 B4940999 ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4940999.png)
ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate, also known as Chromene-2-carboxylic acid ethyl ester, is a chemical compound that has been of interest to researchers due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In animal studies, it has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate. One direction is to further investigate its potential use in the treatment of cancer, including in vivo studies to determine its efficacy and safety. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its neuroprotective effects. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its use in lab experiments.
In conclusion, Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a chemical compound that has shown potential for use in various fields of research, including medicinal chemistry and cancer treatment. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully explore its potential applications and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate involves the reaction of 6-ethyl-4-methylchromen-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has been studied for its potential applications in various fields of research. In the field of medicinal chemistry, it has been investigated for its anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
ethyl 2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-5-12-9-13-11(4)8-17(19)23-16(13)10-15(12)22-14(6-2)18(20)21-7-3/h8-10,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAWLJLUHNCAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(CC)C(=O)OCC)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4940920.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4940928.png)
![ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4940930.png)
![1-(3-chlorophenyl)-5-{[(2-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4940932.png)






![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)

![[1-(1,2,3,4-tetrahydro-2-naphthalenyl)-3-piperidinyl]methanol](/img/structure/B4941002.png)
![11-butoxy-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4941010.png)